Cas no 1017587-57-3 ((2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane)

(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane 化学的及び物理的性質
名前と識別子
-
- Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside
- Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside
- (2S,3S,4S,5S,6S)-3,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane
- -<small>D<
- Gal[246Bn,3All]-β-SPh
- SODIUM GLUCOHEPTONATE
- (2R,3R,4R,5R,6R)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane
- (2R,3S,4S,5R,6S)-4-(Allyloxy)-3,5-bis(benzyloxy)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran
- (2R,3S,4S,5R,6S)-3,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane
- T71530
- 1017587-57-3
- CS-0214483
- (2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane
-
- MDL: MFCD11112183
- インチ: 1S/C36H38O5S/c1-2-23-38-34-33(39-25-29-17-9-4-10-18-29)32(27-37-24-28-15-7-3-8-16-28)41-36(42-31-21-13-6-14-22-31)35(34)40-26-30-19-11-5-12-20-30/h2-22,32-36H,1,23-27H2/t32-,33-,34-,35-,36-/m1/s1
- InChIKey: OZARVANREPUDBF-JZPVOVDPSA-N
- SMILES: S(C1C([H])=C([H])C([H])=C([H])C=1[H])[C@]1([H])[C@@]([H])([C@@]([H])([C@@]([H])([C@@]([H])(C([H])([H])OC([H])([H])C2C([H])=C([H])C([H])=C([H])C=2[H])O1)OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])OC([H])([H])C([H])=C([H])[H])OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]
計算された属性
- 精确分子量: 582.24400
- 同位素质量: 582.24399548g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 42
- 回転可能化学結合数: 15
- 複雑さ: 726
- 共价键单元数量: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.4
- XLogP3: 7
じっけんとくせい
- 密度みつど: 1.19±0.1 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 693.1±55.0 °C at 760 mmHg
- フラッシュポイント: 373.0±31.5 °C
- Solubility: Insuluble (1.3E-4 g/L) (25 ºC),
- PSA: 71.45000
- LogP: 7.46240
- じょうきあつ: 0.0±2.1 mmHg at 25°C
(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane Security Information
- Signal Word:warning
- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 1106は吸入により有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P108
- セキュリティの説明: H303+H313+H110
- 储存条件:0-10°C
(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C380173-100mg |
(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane |
1017587-57-3 | 100mg |
$ 135.00 | 2022-06-06 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P1660-1G |
Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside |
1017587-57-3 | >98.0%(HPLC) | 1g |
¥155.00 | 2024-04-18 | |
TRC | C380173-10mg |
(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane |
1017587-57-3 | 10mg |
$ 50.00 | 2022-06-06 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-473756-1 g |
Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside, |
1017587-57-3 | 1g |
¥5,212.00 | 2023-07-11 | ||
A2B Chem LLC | AE13812-250mg |
Phenyl 3-o-allyl-2,4,6-tri-o-benzyl-1-thio-beta-d-galactopyranoside |
1017587-57-3 | >98.0%(HPLC) | 250mg |
$173.00 | 2024-04-20 | |
Aaron | AR008W5C-250mg |
Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside |
1017587-57-3 | 98% | 250mg |
$193.00 | 2025-03-05 | |
A2B Chem LLC | AE13812-1g |
Phenyl 3-o-allyl-2,4,6-tri-o-benzyl-1-thio-beta-d-galactopyranoside |
1017587-57-3 | >98.0%(HPLC) | 1g |
$475.00 | 2024-04-20 | |
1PlusChem | 1P008VX0-1g |
Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside |
1017587-57-3 | >98.0%(HPLC) | 1g |
$432.00 | 2023-12-27 | |
abcr | AB261766-1g |
Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside; . |
1017587-57-3 | 1g |
€408.40 | 2025-02-19 | ||
TRC | C380173-50mg |
(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane |
1017587-57-3 | 50mg |
$ 95.00 | 2022-06-06 |
(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane 関連文献
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxaneに関する追加情報
Recent Advances in the Study of (2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane (CAS: 1017587-57-3)
The compound (2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane (CAS: 1017587-57-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and implications for drug development.
Recent studies have highlighted the compound's role as a key intermediate in the synthesis of complex glycosides and glycoconjugates, which are of particular interest in the development of novel therapeutics. The presence of multiple phenylmethoxy and phenylsulfanyl groups in its structure contributes to its stability and reactivity, making it a valuable building block in organic synthesis. Researchers have successfully utilized this compound in the construction of glycosidic linkages, which are critical for the biological activity of many natural products and pharmaceuticals.
In terms of biological activity, preliminary investigations suggest that (2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane exhibits promising interactions with various enzymes involved in carbohydrate metabolism. Specifically, it has been shown to inhibit certain glycosidases, which play a crucial role in processes such as viral entry and cancer cell metastasis. These findings open new avenues for the development of enzyme inhibitors targeting these pathways.
Moreover, the compound's unique structural features have been exploited in the design of prodrugs and drug delivery systems. Its ability to undergo controlled degradation under physiological conditions makes it an attractive candidate for targeted drug release. Recent studies have demonstrated its potential in enhancing the bioavailability of poorly soluble drugs, thereby improving their therapeutic efficacy.
Despite these promising developments, challenges remain in the large-scale synthesis and optimization of this compound. Researchers are actively exploring more efficient synthetic routes and purification methods to address these issues. Additionally, further in vitro and in vivo studies are needed to fully elucidate its pharmacological profile and safety.
In conclusion, (2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane represents a versatile and valuable tool in chemical biology and drug discovery. Its unique properties and potential applications warrant continued investigation, and future research is expected to uncover even more opportunities for its use in medicine.
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